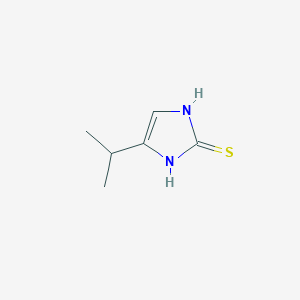

Isopropylimidazole-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

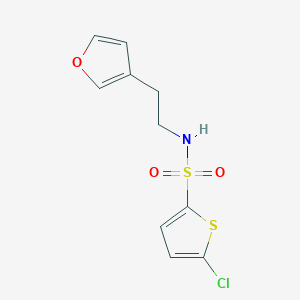

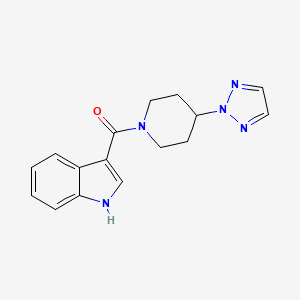

Isopropylimidazole-2-thione derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications. The synthesis of these compounds typically involves the reaction of isopropylamine-based precursors with isothiocyanates, leading to various substituted imidazole-2-thiones and their derivatives .

Synthesis Analysis

The base-mediated hydroamination of propargylamine with isothiocyanates is a key method for synthesizing imidazole-2-thione derivatives. This process is transition-metal-free and regioselective, leading to the formation of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione structures. The reaction is atom-economical and can be carried out at room temperature, yielding high isolated yields ranging from 65-97% . Another synthetic route involves the reaction between N-isopropylisocyanoacetamide and arylsulfenyl thiocyanates, which provides access to a novel class of imidazole derivatives, specifically 1-arylthiocarbonyl-4-isopropylamino-2,5-dihydro-1H-imidazole-2-thiones .

Molecular Structure Analysis

The molecular structure of isopropylimidazole-2-thione derivatives has been elucidated using X-ray crystallography. For instance, the structure of a diisopropyl derivative was determined, revealing an orthorhombic crystal system and a planar thiazoline ring. The conformation of the isopropyl groups in this molecule is influenced by intramolecular interactions . Additionally, the structure of a dinitro compound, 1,4-dinitro-2-isopropylimidazole, was also determined through X-ray crystallography, showcasing the versatility of the imidazole scaffold for further functionalization .

Chemical Reactions Analysis

The chemical reactivity of isopropylimidazole-2-thione derivatives includes their ability to undergo nitration. The nitration studies on 2-isopropylimidazole have explored reactions with various nitration agents, leading to the isolation of dinitro compounds under specific conditions . Furthermore, the reactivity of a 4-(isopropylamino)imidazol-2-ylidene derivative has been studied, revealing a tautomeric equilibrium with its mesoionic tautomer and associated reactivities, such as undergoing a 4-electron oxidation when coordinated to a Rh(I) center .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropylimidazole-2-thione derivatives are closely related to their molecular structure. The planarity of the thiazoline ring and the conformation of substituents, such as isopropyl groups, contribute to the stability and reactivity of these compounds . The ability to form stable heterocyclic structures with isothiocyanates indicates the potential for these compounds to serve as intermediates in the synthesis of more complex molecules . The diverse reactivity patterns, including tautomerism and coordination to metal centers, further highlight the chemical versatility of isopropylimidazole-2-thione derivatives .

科学的研究の応用

Supramolecular Isomerism and Isomerization

The silver(I) isopropylimidazolate demonstrates intriguing supramolecular isomerism, including a sinusoidal chain, a quintuple helix, and a chicken-wire pattern. Heating induces transformation from the chicken-wire to the quintuple helix, showcasing a unique mechanism of molecular change (Zhang et al., 2011).

Antitumor Activity

Isopropylimidazole-2-thione analogues exhibit notable antitumor activity. Specifically, derivatives with a 3,4,5-trimethoxyphenyl ring linked to the imidazole core show promising cytotoxicity, especially against leukemic cell lines. One compound showed potent activity against MOLT-4 and SR cell lines (Congiu et al., 2008).

Organometallic Complexes

Isopropylimidazole-2-thione derivatives are used in synthesizing novel organometallic complexes. These complexes, involving iridium and rhodium, have been characterized and may have significant implications in various chemical applications (Jia et al., 2009).

Hydroamination and Synthesis

A transition-metal-free, base-mediated hydroamination of propargylamine with isothiocyanates utilizes imidazole-2-thione for the synthesis of diversely substituted imidazole-2-thione and spiro-cyclic imidazolidine-2-thione (Ranjan et al., 2014).

Chiral Auxiliary in Stereochemistry

Imidazole-2-thione derivatives, such as (S)-4-isopropyl-1-phenylimidazolidin-2-thione, serve as chiral auxiliaries in stereoselective reactions. They are crucial for enantioselective synthesis, for example, in the production of (R)-baclofen (Khatik et al., 2011).

Synthetic Strategies and Biological Activities

Imidazole-2-thione derivatives are significant in pharmaceuticals, showing antimicrobial, antifungal, antioxidant, and anti-HIV properties. Diverse synthetic strategies for these derivatives highlight their relevance in therapeutic applications (Savjani & Gajjar, 2011).

Solubility and Thermodynamic Modelling

Research on the solubility of isopropylimidazole in various solvents provides insight into its chemical properties and potential applications in diverse fields, including pharmaceuticals and material sciences (Chen et al., 2017).

Two-Photon Fluorescence Probes

Isopropylimidazole-2-thione-based compounds are utilized in developing two-photon fluorescence probes for biological applications. These probes can image specific cellular activities, contributing to our understanding of various biological processes (Xu et al., 2015; Xu et al., 2016).

作用機序

Target of Action

Isopropylimidazole-2-thione, like other imidazole derivatives, is known to interact with various targets. Imidazole derivatives have been reported to interact with DNA and inhibit the topoisomerase II enzyme . They are also known to have a broad spectrum of biological actions .

Mode of Action

Imidazole derivatives are known to cause dna damage via direct dna intercalation and inhibition of the topoisomerase ii enzyme . The imidazole moiety in these compounds plays a crucial role in their interaction with targets .

Biochemical Pathways

Imidazole derivatives have been reported to interfere with dna functions, leading to changes in cellular responses . The imidazole group is a key component in various biochemical pathways, including the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazolethiones are known to be weak organic bases that are protonated when dissolved in acids .

Result of Action

Imidazole derivatives have been reported to cause dna damage and inhibit the topoisomerase ii enzyme, leading to changes in cellular responses .

Action Environment

The synthesis of imidazole derivatives has been reported to be influenced by environmental conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-propan-2-yl-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSFQGGNLKIXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=S)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

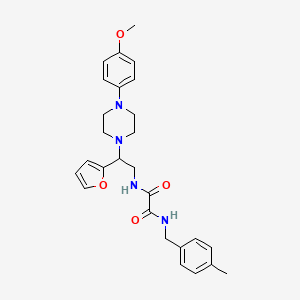

![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)

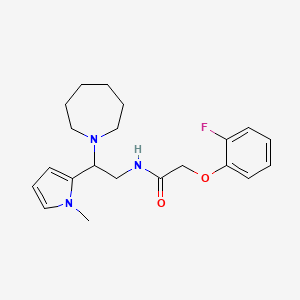

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

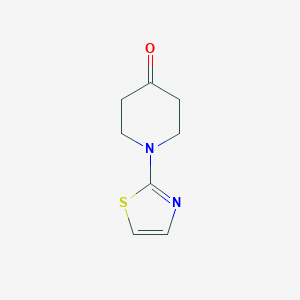

![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)